molecular formula C14H13FS B7999848 Ethyl 4-(3-fluorophenyl)phenyl sulfide

Ethyl 4-(3-fluorophenyl)phenyl sulfide

Cat. No.: B7999848
M. Wt: 232.32 g/mol
InChI Key: CBIVKNSVUPAEET-UHFFFAOYSA-N
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Description

Ethyl 4-(3-fluorophenyl)phenyl sulfide is an organic compound that belongs to the class of aromatic sulfides It features a sulfide linkage between two phenyl rings, one of which is substituted with a fluorine atom at the meta position

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(3-fluorophenyl)phenyl sulfide can be synthesized through several methods, one of which involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an organoboron compound under mild conditions . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like ethanol or water.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The choice of reagents, catalysts, and solvents is optimized for cost-effectiveness and yield. Continuous flow reactors may be employed to enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-fluorophenyl)phenyl sulfide undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the sulfide to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(3-fluorophenyl)phenyl sulfide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery due to its unique structural features.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 4-(3-fluorophenyl)phenyl sulfide involves its interaction with molecular targets through its aromatic rings and sulfide linkage. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The sulfide linkage can undergo oxidation, altering the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(4-fluorophenyl)phenyl sulfide: Similar structure but with the fluorine atom at the para position.

    Ethyl 4-(2-fluorophenyl)phenyl sulfide: Similar structure but with the fluorine atom at the ortho position.

    Ethyl 4-(3-chlorophenyl)phenyl sulfide: Similar structure but with a chlorine atom instead of fluorine.

Uniqueness

Ethyl 4-(3-fluorophenyl)phenyl sulfide is unique due to the position of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The meta position of the fluorine atom can affect the electronic distribution in the molecule, leading to distinct properties compared to its ortho and para analogs.

Properties

IUPAC Name

1-ethylsulfanyl-4-(3-fluorophenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FS/c1-2-16-14-8-6-11(7-9-14)12-4-3-5-13(15)10-12/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBIVKNSVUPAEET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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